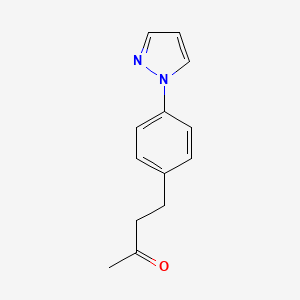

4-(4-(1h-Pyrazol-1-yl)phenyl)butan-2-one

Description

Contextualization of Pyrazole-Containing Heterocyclic Compounds in Contemporary Chemical Research

Pyrazole (B372694) and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. ingentaconnect.comacademicstrive.com This structural feature imparts unique physicochemical properties that make them valuable scaffolds in medicinal chemistry and materials science. nih.govrsc.org Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ingentaconnect.comorientjchem.orgmdpi.com The presence of the pyrazole nucleus in several commercially available drugs, such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant, underscores their therapeutic importance. nih.govnih.gov

The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics. nih.gov Researchers have developed numerous synthetic methodologies to access a diverse array of substituted pyrazoles, further expanding their applicability. nih.govresearchgate.net The ability of the pyrazole moiety to act as a ligand for various metal ions has also led to its use in the development of catalysts and functional materials. mdpi.com

Significance of Phenyl-Substituted Ketone Motifs in Organic Synthesis and Advanced Materials Science

Phenyl-substituted ketones are a fundamental class of organic compounds characterized by a carbonyl group attached to a phenyl ring. This structural motif is a versatile building block in organic synthesis, participating in a wide array of chemical transformations. researchgate.netresearchgate.net These reactions include aldol (B89426) condensations, Michael additions, and various coupling reactions, which are instrumental in the construction of complex molecular architectures. nih.gov

The reactivity of phenyl-substituted ketones can be modulated by the substituents on the aromatic ring, influencing their electronic properties and steric hindrance. acs.org For instance, the presence of ortho-substituents can force the carbonyl group out of the plane of the aromatic ring, leading to unique reactivity patterns. researchgate.netresearchgate.net In materials science, phenyl-substituted ketones are precursors to a variety of polymers, dyes, and photoactive materials. Their ability to absorb and transfer energy makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Rationale for Comprehensive Academic Investigation of 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one

The chemical structure of this compound integrates the biologically active pyrazole moiety with the synthetically versatile phenyl-ketone framework. This combination suggests that the compound may possess interesting biological properties and serve as a valuable intermediate for the synthesis of more complex molecules. The pyrazole ring is a known pharmacophore, and its linkage to a phenylbutan-2-one side chain could lead to novel interactions with biological targets. ingentaconnect.comnih.gov

Furthermore, the ketone functional group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of derivatives with enhanced potency or selectivity. A thorough investigation of this compound is therefore justified to fully elucidate its chemical behavior, synthetic potential, and possible applications in medicinal chemistry and materials science.

Overview of Research Objectives and Scholarly Scope for this compound

The primary objective of research on this compound is to establish a comprehensive understanding of its chemical and physical properties. This includes its synthesis, spectroscopic characterization, and exploration of its reactivity. A key goal is to develop efficient and scalable synthetic routes to access this compound and its derivatives.

The scholarly scope of this investigation encompasses several key areas:

Synthesis: Developing and optimizing synthetic methods for the preparation of this compound. This may involve exploring different starting materials, catalysts, and reaction conditions.

Characterization: Thoroughly characterizing the compound using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, to confirm its structure and purity.

Reactivity: Investigating the chemical reactivity of the ketone functional group and the pyrazole ring to understand how the molecule can be further modified.

Potential Applications: Exploring the potential of this compound as a scaffold for the development of new therapeutic agents or functional materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(4-pyrazol-1-ylphenyl)butan-2-one |

InChI |

InChI=1S/C13H14N2O/c1-11(16)3-4-12-5-7-13(8-6-12)15-10-2-9-14-15/h2,5-10H,3-4H2,1H3 |

InChI Key |

XJOJMMHJKVYXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)N2C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 1h Pyrazol 1 Yl Phenyl Butan 2 One

Retrosynthetic Analysis of the 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one Molecular Architecture

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential forward synthetic strategies. The primary bonds to consider for disconnection are the C-N bond of the pyrazole (B372694) ring to the phenyl ring, the C-C bond between the phenyl ring and the butanone side chain, and the bonds within the pyrazole ring itself.

Route A: Disconnection of the Pyrazole-Phenyl C-N Bond

This approach disconnects the pyrazole ring from the phenyl ring, leading to two key synthons: a 1H-pyrazole and a substituted phenylbutanone derivative. The corresponding synthetic equivalents would be pyrazole itself and a phenylbutanone bearing a suitable leaving group (e.g., a halide) or a functional group amenable to C-N bond formation (e.g., a boronic acid). This strategy is attractive due to the commercial availability of pyrazole and various substituted phenylbutanone precursors.

Route B: Disconnection of the Phenyl-Butanone C-C Bond

Alternatively, disconnection of the bond between the phenyl ring and the butanone side chain suggests a 1-phenylpyrazole (B75819) derivative and a four-carbon synthon as precursors. This could involve a Friedel-Crafts type reaction or a modern cross-coupling reaction to introduce the butanone moiety onto the pre-formed 1-phenylpyrazole scaffold.

Route C: Disconnection within the Pyrazole Ring

A third strategy involves the formation of the pyrazole ring on a pre-existing 4-phenylbutan-2-one scaffold. This retrosynthetic path leads to a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, which is a classic approach for pyrazole synthesis. In this case, the 1,3-dicarbonyl equivalent would need to be derived from 4-(4-aminophenyl)butan-2-one.

These retrosynthetic pathways provide a logical framework for devising both classical and modern synthetic routes to the target molecule.

Classical Synthetic Approaches for Pyrazole-Phenyl-Ketone Scaffolds

Classical synthetic methods have long been employed for the construction of heterocyclic compounds like pyrazoles and for the assembly of aryl ketones.

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for forming the pyrazole ring. google.commdpi.com These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. preprints.org

For the synthesis of this compound, this would conceptually involve the reaction of a hydrazine with a 1,3-dicarbonyl compound derived from a phenylbutanone precursor. A plausible route would start with 4-(4-aminophenyl)butan-2-one, which can be diazotized and then reduced to form 4-(4-hydrazinophenyl)butan-2-one. This hydrazine derivative can then be reacted with a suitable three-carbon 1,3-dielectrophile, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, to form the pyrazole ring.

Another classical approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. organic-chemistry.org This method, while powerful, often requires careful control of regioselectivity.

| Reaction Type | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound and Hydrazine | Acidic or basic catalysis, often in an alcohol solvent | google.commdpi.com |

| Cyclocondensation with α,β-Unsaturated Ketones | α,β-Unsaturated ketone and Hydrazine | Typically results in pyrazolines, which require subsequent oxidation | nih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compound and Alkyne | Often requires a catalyst to control regioselectivity | organic-chemistry.org |

The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. nih.govfau.de In the context of synthesizing this compound, one could envision the Friedel-Crafts acylation of 1-phenylpyrazole. However, the pyrazole ring can be sensitive to the strong Lewis acids typically used in these reactions, and regioselectivity can be an issue. nih.gov

A more controlled classical approach would involve the synthesis of a phenylbutanone derivative first, followed by the formation of the pyrazole ring as described in the previous section. For instance, Friedel-Crafts alkylation of benzene (B151609) with 4-chlorobutan-2-one could yield 4-phenylbutan-2-one, which would then need to be functionalized at the para position to introduce the pyrazole moiety.

Modern Synthetic Routes for this compound

Modern synthetic chemistry offers a range of catalytic methods and green chemistry approaches that can be applied to the synthesis of this compound with improved efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The Buchwald-Hartwig amination allows for the coupling of amines and related N-H containing heterocycles with aryl halides. mdpi.com This reaction is highly suitable for the synthesis of the target molecule, for instance, by coupling pyrazole with 4-(4-bromophenyl)butan-2-one. This approach benefits from mild reaction conditions and a broad substrate scope.

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that forms C-C bonds between an organoboron compound and a halide or triflate. This could be employed to construct the phenyl-ketone linkage. For example, 1-(4-bromophenyl)-1H-pyrazole could be coupled with a suitable butanone-containing organoboron reagent.

The Heck reaction , which couples alkenes with aryl halides, could also be a viable strategy. For instance, 1-(4-bromophenyl)-1H-pyrazole could be reacted with methyl vinyl ketone, followed by reduction of the resulting double bond to yield the desired butanone side chain.

| Catalytic Method | Key Reactants | Catalyst System (Typical) | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide and Pyrazole | Palladium precursor (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand | mdpi.com |

| Suzuki-Miyaura Coupling | Aryl halide and Organoboron reagent | Palladium catalyst and a base | |

| Heck Reaction | Aryl halide and Alkene | Palladium catalyst and a base |

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the synthesis of pyrazole derivatives, several green approaches have been developed.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields, often under solvent-free conditions. The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines has been shown to be amenable to microwave irradiation.

The use of green catalysts , such as reusable solid acid catalysts or organocatalysts, can replace hazardous and corrosive traditional catalysts. google.com For example, the Knorr synthesis of pyrazoles can be catalyzed by ammonium (B1175870) chloride, a readily available and non-toxic catalyst. google.com

Multicomponent reactions (MCRs) offer an atom-economical and efficient way to synthesize complex molecules in a single step from three or more starting materials. A one-pot synthesis of pyrazoles from aldehydes, ketones, and hydrazines is an example of a green MCR. The use of environmentally friendly solvents like water or ethanol, or performing reactions under solvent-free conditions, further enhances the green credentials of these synthetic routes.

| Green Chemistry Approach | Description | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Formation of the pyrazole ring. | |

| Green Catalysts | Employing non-toxic, reusable catalysts. | Knorr pyrazole synthesis using ammonium chloride. | google.com |

| Multicomponent Reactions | Combining three or more reactants in a single step. | One-pot synthesis of the pyrazole-phenyl-ketone scaffold. | |

| Green Solvents | Utilizing water, ethanol, or solvent-free conditions. | Applicable to various steps in the synthesis. |

Multi-Component Reactions for Constructing the this compound Skeleton

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. mdpi.com For the synthesis of the pyrazole core, several MCRs have been developed. A common strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org

One plausible, albeit hypothetical, multi-component approach to a precursor of this compound could involve a three-component reaction. For instance, a reaction between an appropriately substituted phenylhydrazine, a β-ketoester, and another component to introduce the butanone side chain could be explored. However, a more direct multi-component synthesis for the entire this compound structure is not well-documented.

A more practical approach would likely involve a multi-step synthesis where the pyrazole ring is formed first, followed by its attachment to the phenylbutanone moiety, or vice-versa. For example, a three-component synthesis of a functionalized pyrazole could be achieved, which is then coupled to a phenylbutanone precursor. A variety of MCRs for the synthesis of pyrazole derivatives have been reported, often employing different catalysts and reaction conditions to improve yields and selectivity. eurekaselect.comnih.gov

For instance, a one-pot, four-component reaction for the synthesis of pyranopyrazoles involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.org While this does not directly yield the target molecule, it illustrates the potential of MCRs in constructing complex heterocyclic systems.

A hypothetical multi-component strategy for a key intermediate could involve the reaction of a hydrazine with a 1,3-dicarbonyl compound that already contains the phenylbutanone framework. However, the synthesis of such a complex starting material might itself be a multi-step process.

Optimization of Reaction Conditions and Efficiency for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic procedure. For the synthesis of pyrazole derivatives, several parameters can be adjusted. nih.gov

Catalyst Selection: A wide range of catalysts, including Lewis acids, bases, and transition metals, have been employed in pyrazole synthesis. mdpi.com For instance, the use of nano-ZnO has been reported as an efficient catalyst for the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com The choice of catalyst can significantly influence the reaction rate and regioselectivity.

Solvent Effects: The polarity and nature of the solvent can have a profound impact on the reaction outcome. For the condensation of 1,3-diketones with arylhydrazines, aprotic dipolar solvents like N,N-dimethylformamide (DMF) have been shown to be more effective than protic solvents such as ethanol. nih.gov

Temperature Control: The reaction temperature is a critical parameter that can affect both the reaction rate and the formation of side products. Temperature-controlled divergent synthesis has been demonstrated for pyrazoles and 1-tosyl-1H-pyrazoles, where simply adjusting the temperature can lead to different product outcomes. nih.gov Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some cases. nih.gov

Reactant Ratios: The stoichiometry of the reactants can influence the yield and prevent the formation of byproducts. Careful control of the molar ratios of the starting materials is essential for an efficient reaction.

The following interactive table summarizes the optimization of various parameters in generalized pyrazole synthesis, which could be applicable to the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |

| Catalyst | None | Lewis Acid (e.g., LiClO4) | Base (e.g., Piperidine) | Increased reaction rate and yield |

| Solvent | Ethanol | DMF | Water (Green Chemistry) | Improved regioselectivity and yield |

| Temperature | Room Temperature | Reflux | Microwave Irradiation | Faster reaction, higher yield |

| Reaction Time | 24 hours | 8 hours | 30 minutes | Dependent on other conditions |

This table represents general trends in pyrazole synthesis and specific outcomes would depend on the exact reactants and desired product.

Considerations for Stereoselective Synthesis of this compound (if applicable to the chiral center)

The compound this compound possesses a chiral center at the C2 position of the butan-2-one chain. Therefore, the synthesis of a single enantiomer (either R or S) requires a stereoselective approach. Several strategies can be employed for the enantioselective synthesis of chiral ketones.

Asymmetric Hydrogenation: One common method is the asymmetric hydrogenation of a prochiral α,β-unsaturated ketone precursor. This reaction utilizes a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., BINAP), to selectively produce one enantiomer of the saturated ketone. wikipedia.org

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Ketoreductases are enzymes that can reduce prochiral ketones to chiral alcohols with high enantioselectivity. encyclopedia.pub The resulting chiral alcohol can then be oxidized to the desired chiral ketone. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the starting material, can provide the desired enantiomer in high yield. mdpi.com

Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary. The auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis has emerged as a valuable method for asymmetric synthesis. Chiral amines or other small organic molecules can catalyze the enantioselective functionalization of ketones.

Structural Elucidation and Conformational Analysis of 4 4 1h Pyrazol 1 Yl Phenyl Butan 2 One

Principles of Spectroscopic Characterization for 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one

Spectroscopic methods provide a non-destructive means to probe the molecular structure of a compound by observing the interaction of its atoms and bonds with electromagnetic radiation. Each technique offers unique insights into the compound's functional groups, atomic arrangement, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By subjecting the sample to a strong magnetic field and radiofrequency waves, the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, can be observed. The chemical environment of each nucleus influences its resonance frequency, resulting in a spectrum with distinct signals that correspond to unique atoms within the molecule.

For this compound, ¹H NMR spectroscopy would reveal the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. The aromatic protons on the phenyl and pyrazole (B372694) rings would appear in a specific region of the spectrum, while the aliphatic protons of the butanone chain would resonate at different chemical shifts. chegg.comchegg.com Similarly, ¹³C NMR spectroscopy would identify all the unique carbon atoms in the molecule, including the carbonyl carbon of the ketone group, which has a characteristic chemical shift. mdpi.comresearchgate.netpreprints.org Combining one-dimensional (¹H and ¹³C) with two-dimensional NMR experiments (like COSY, HSQC, and HMBC) allows for a complete assignment of all proton and carbon signals, confirming the molecular structure. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H3 | ~7.5 | ~140 |

| Pyrazole-H4 | ~6.3 | ~106 |

| Pyrazole-H5 | ~7.6 | ~129 |

| Phenyl-H (ortho to pyrazole) | ~7.6 | ~128 |

| Phenyl-H (meta to pyrazole) | ~7.4 | ~120 |

| Methylene (B1212753) (CH₂) adjacent to phenyl | ~2.9 | ~45 |

| Methylene (CH₂) adjacent to carbonyl | ~2.8 | ~30 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Principles

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org Different types of bonds (e.g., C=O, C-H, C=C) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. vscht.czmasterorganicchemistry.compressbooks.pub

In the IR spectrum of this compound, a strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the ketone. pressbooks.pub The presence of the aromatic rings (phenyl and pyrazole) would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.orgvscht.cz Aliphatic C-H stretching from the butanone chain would appear just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | 1700-1725 (strong, sharp) |

| Aromatic | C-H stretch | 3000-3100 (medium) |

| Aromatic | C=C stretch | 1400-1600 (variable) |

| Alkane | C-H stretch | 2850-3000 (medium to strong) |

Mass Spectrometry (MS) Principles

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). libretexts.org This provides the molecular weight of the compound and, through the analysis of fragmentation patterns, valuable information about its structure. chemguide.co.uklibretexts.org When a molecule is ionized, it can break apart into smaller, characteristic fragments. chemguide.co.uk

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the butanone side chain, leading to the formation of stable fragments. For example, cleavage between the carbonyl group and the adjacent methylene group is a common fragmentation pathway for ketones. libretexts.org The fragmentation of the pyrazole ring itself can also provide structural confirmation. asianpubs.orgresearchgate.net

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z |

|---|---|---|

| Molecular Ion | [C₁₃H₁₄N₂O]⁺ | 214 |

| [M - CH₃]⁺ | [C₁₂H₁₁N₂O]⁺ | 199 |

| [M - C₃H₅O]⁺ | [C₁₀H₉N₂]⁺ | 157 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Principles

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uobabylon.edu.iqunl.pt This technique is particularly useful for identifying the presence of conjugated π systems, such as aromatic rings and double bonds. uobabylon.edu.iqmasterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the conjugated system formed by the phenyl and pyrazole rings. physchemres.org The position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. libretexts.org The ketone group, while having a weak n→π* transition, may have its absorption obscured by the stronger π→π* transitions of the aromatic system. libretexts.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Phenyl and Pyrazole Rings | ~250-300 |

Principles of X-ray Crystallography for Definitive Structural Determination of this compound

While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous structural determination. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The way the X-rays are scattered by the electrons in the crystal allows for the precise calculation of the three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. nih.govnih.govuned.escardiff.ac.uk For this compound, a successful X-ray crystallographic analysis would provide a complete and accurate picture of its solid-state structure, confirming the connectivity established by spectroscopic methods and revealing details about its conformation and any intermolecular interactions in the crystal lattice. nih.gov

Conformational Studies and Isomerism in this compound

The butanone side chain of this compound has several single bonds around which rotation can occur, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to understand the relative energies of these different conformations and which are most stable. researchgate.net The flexibility of the butanone chain allows the phenyl and pyrazole rings to adopt various orientations relative to each other.

Analysis of Rotational Isomerism

The rotational isomerism in this compound is primarily centered around two key single bonds: the N-C bond connecting the pyrazole and phenyl rings, and the C-C bonds of the butan-2-one side chain.

The rotation around the N-C(aryl) bond in N-arylpyrazoles is a critical determinant of their three-dimensional structure. The degree of rotational freedom is influenced by the steric hindrance imposed by substituents on both the pyrazole and the phenyl rings. In the absence of bulky ortho substituents on the phenyl ring or at the 5-position of the pyrazole ring, the rotational barrier is relatively low, allowing for a range of conformations. However, the introduction of substituents can significantly restrict this rotation, potentially leading to atropisomerism, a form of chirality arising from hindered rotation around a single bond. ni.ac.rsresearchgate.netrsc.org For this compound, with an unsubstituted pyrazole ring and substitution at the para position of the phenyl ring, free rotation around the N-C bond is expected. The molecule will likely adopt a conformation that minimizes steric interactions, with the two rings being non-coplanar. The interplanar and torsion angles between substituted phenylene and pyrazole rings in a related bihetaryl scaffold were found to be 37.91° and 36.37°, respectively, due to steric repulsion. mdpi.com

The butan-2-one side chain possesses considerable conformational flexibility due to rotation around its C-C single bonds. The orientation of the butan-2-one moiety relative to the phenyl ring is not fixed, and multiple conformers are likely to exist in equilibrium. The flexibility of such side chains is a known factor in the interaction of molecules with biological targets. nih.govrsc.orgnih.gov The specific preferred conformations would be dictated by a balance of steric and electronic effects, aiming to minimize gauche and eclipsing interactions.

Table 1: Representative Rotational Barriers for Related Bonds

| Bond | Molecule Type | Typical Rotational Barrier (kcal/mol) | Reference |

| N-C(aryl) | N-Aryl Pyrazole (unsubstituted) | Low (exact value not specified) | ni.ac.rs |

| C-C | Alkane Chain | 2.9 - 3.4 | wustl.edu |

Principles of Chiral Recognition and Resolution (if applicable)

The molecule this compound is intrinsically achiral as it does not possess a stereocenter and lacks any other elements of chirality such as a chiral axis or plane. Therefore, it does not exist as a pair of enantiomers and principles of chiral recognition and resolution are not directly applicable to this specific compound in its ground state.

However, it is pertinent to discuss the circumstances under which a derivative of this molecule could become chiral. The introduction of a substituent at a non-terminal carbon of the butan-2-one chain, for example, could create a chiral center. Furthermore, as previously mentioned, the introduction of sufficiently bulky substituents at the ortho positions of the phenyl ring and/or the 5-position of the pyrazole ring could hinder rotation around the N-C bond to an extent that stable, isolable atropisomers could be formed. nih.gov Atropisomerism is a well-documented phenomenon in medicinal chemistry and can lead to enantiomers with distinct biological activities. nih.gov

Should a chiral derivative of this compound be synthesized, its enantiomers could be resolved using established techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for the separation of enantiomers. nih.govacs.orgnih.govresearchgate.net This technique often employs chiral stationary phases (CSPs), such as those based on polysaccharides like cellulose (B213188) or amylose, which can selectively interact with one enantiomer more strongly than the other, leading to their separation. nih.govacs.orgnih.govresearchgate.net The differential interactions are based on a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking. researchgate.net

The synthesis of a single enantiomer, or asymmetric synthesis, could also be achieved using chiral catalysts or starting materials. For instance, the asymmetric reduction of the ketone in the butan-2-one side chain could yield a chiral alcohol with high enantiomeric excess. researchgate.net

Table 2: Methods for Chiral Resolution of Pyrazole Derivatives

| Method | Principle | Application | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation of racemic mixtures of chiral pyrazole derivatives | nih.govacs.orgnih.govresearchgate.net |

| Asymmetric Synthesis | Use of chiral catalysts or reagents to produce a single enantiomer | Enantioselective synthesis of chiral pyrazoles and related compounds | researchgate.netuniovi.es |

Computational and Theoretical Investigations of 4 4 1h Pyrazol 1 Yl Phenyl Butan 2 One

Quantum Chemical Calculations on 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one

Quantum chemical calculations are essential for exploring the electronic properties and reactivity of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, these methods offer deep insights into their molecular orbitals and charge distribution, which govern their chemical behavior. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net By employing functionals like B3LYP with basis sets such as 6-311+G(2d,p) or 6-31+G(d), the geometric and electronic properties of pyrazole-containing compounds can be accurately modeled. researchgate.nettandfonline.com Such studies on analogues of this compound help in understanding its stability and reactivity. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For similar pyrazole derivatives, this gap is typically around 6 eV, indicating considerable stability. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In a typical pyrazole-phenyl structure, negative potential (red and yellow regions) is concentrated around the pyrazole nitrogen atoms and the carbonyl oxygen of the butanone group, identifying them as likely sites for electrophilic attack. Positive potential (blue regions) is often found around the hydrogen atoms, indicating susceptibility to nucleophilic attack. researchgate.netnih.gov

| Parameter | Description | Representative Value (for similar pyrazoles) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.4 eV researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.13 eV researchgate.net |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability. | ~6.0 eV researchgate.net |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | ~3.5 Debye |

Note: The values in this table are representative examples based on DFT calculations of analogous pyrazole derivatives and are intended for illustrative purposes.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for studying molecular properties. nih.gov These calculations, along with conceptual DFT, are used to determine global reactivity descriptors that quantify the chemical behavior of a molecule. nih.gov

These descriptors provide a quantitative framework for predicting the reactivity of this compound. A lower chemical hardness (η) and higher softness (S) value would imply greater reactivity, as the molecule can more easily undergo changes in its electron configuration. nih.gov The electrophilicity index (ω) indicates the molecule's propensity to act as an electron acceptor.

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Note: The table describes key reactivity descriptors calculated from molecular orbital energies.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations extend theoretical investigations into the dynamic and interactive behavior of this compound. These methods are crucial for understanding its physical properties and interactions with its environment. eurasianjournals.comnih.gov

The interaction of pyrazole derivatives with various systems can be predicted using computational models. For instance, the MEP map indicates that the electron-rich nitrogen and oxygen atoms of this compound could readily interact with Lewis acid sites on a catalytic surface. The aromatic phenyl and pyrazole rings could engage in π-π interactions with graphitic surfaces or other aromatic molecules. rsc.org Studies on related compounds show that pyrazole derivatives can react with small molecules like halomethanes, with the N2 nitrogen atom of the pyrazole ring being a primary site for alkylation. researchgate.net Such computational approaches are valuable for predicting the molecule's behavior in synthetic chemistry or materials science applications.

The structure of this compound is not rigid. It possesses several rotatable bonds, including the bond connecting the phenyl and pyrazole rings and the bonds within the butanone side chain. Molecular Dynamics (MD) simulations can be employed to explore the conformational space of the molecule over time, revealing its flexibility and preferred shapes (conformers). eurasianjournals.com

The aggregation of molecules in the solid state is governed by intermolecular forces. rsc.org For this compound, several types of interactions are expected to play a role in its crystal packing. Crystal structure analyses of similar pyrazole derivatives frequently reveal extensive networks of hydrogen bonds and other weak interactions. imedpub.comnih.gov

Hydrogen Bonding: Although the parent 1H-pyrazole has a hydrogen bond donor (N-H), in this 1-substituted derivative, this capability is lost. However, the nitrogen atom at position 2 of the pyrazole ring and the carbonyl oxygen are potential hydrogen bond acceptors, allowing them to form C-H···N and C-H···O interactions with neighboring molecules. nih.gov

π–π Stacking: The presence of two aromatic rings (phenyl and pyrazole) allows for π–π stacking interactions, which are crucial for stabilizing the crystal lattice. rsc.org These interactions involve the face-to-face or offset stacking of the aromatic rings.

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal, providing a detailed fingerprint of the packing environment. tandfonline.com Together, these forces dictate how the molecules arrange themselves, influencing properties like melting point and solubility.

Structure-Property Relationships Derived from Computational Analysis of this compound

Computational analysis, particularly through methods like Density Functional Theory (DFT), allows for the exploration of the relationship between a molecule's three-dimensional structure and its physicochemical properties. For this compound, key relationships can be elucidated by examining its molecular orbitals, charge distribution, and reactivity descriptors.

The electronic properties of pyrazole derivatives are significantly influenced by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In related pyrazole compounds, the HOMO is often localized on the pyrazole ring and the adjacent phenyl ring, indicating these are the primary sites for electron donation and potential electrophilic attack. Conversely, the LUMO is typically distributed over the pyrazoyl-phenyl system, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally corresponds to higher reactivity.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For compounds with similar functional groups, the MEP analysis reveals that the electronegative oxygen atom of the carbonyl group in the butan-2-one side chain would be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors. The nitrogen atoms of the pyrazole ring also exhibit negative potential. Regions of positive potential are typically found around the hydrogen atoms.

Computational methods can also predict various physicochemical properties. While specific values for this compound are not published, studies on similar molecules like 4-(4-hydroxyphenyl)-butan-2-one ("Raspberry Ketone") have successfully used computational chemistry to determine properties such as pKa, log D, and solubility. These calculations rely on the optimized geometry of the molecule and can provide valuable data for understanding its behavior in different environments.

Table 1: Predicted Physicochemical Properties and Reactivity Descriptors (Illustrative based on related compounds)

| Property | Predicted Value/Characteristic | Significance |

| HOMO-LUMO Energy Gap | Moderate | Suggests moderate chemical reactivity and stability. |

| Dipole Moment | Non-zero | Indicates the molecule is polar, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen and pyrazole nitrogens. | Highlights regions susceptible to electrophilic attack and hydrogen bonding. |

| Electron Affinity | Moderate | Relates to the ability of the molecule to accept an electron. |

| Ionization Potential | Moderate | Indicates the energy required to remove an electron. |

Note: The data in this table is illustrative and based on general findings for structurally similar compounds. Specific computational studies on this compound are required for precise values.

Prediction of Spectroscopic Signatures using Theoretical Methods

Theoretical methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are highly valuable for confirming the structure of newly synthesized compounds and for understanding their electronic environment.

¹H and ¹³C NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict these chemical shifts with a good degree of accuracy. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring, the phenyl ring, and the butan-2-one side chain. The protons on the pyrazole ring would likely appear in the aromatic region, with their specific shifts influenced by the electronic effects of the phenyl group. The protons on the phenyl ring would exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609). The protons of the butan-2-one moiety would appear in the aliphatic region, with the methyl protons adjacent to the carbonyl group appearing as a singlet and the methylene (B1212753) protons showing more complex splitting patterns due to coupling with the adjacent methylene group.

Similarly, the ¹³C NMR spectrum can be predicted. The carbon atom of the carbonyl group would have the largest chemical shift. The carbons of the aromatic rings would appear in the typical downfield region for sp² hybridized carbons, with their exact shifts determined by the substituents.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an IR spectrum. For this compound, a prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the range of 1700-1725 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the aromatic and pyrazole rings, and various bending vibrations. Comparing the theoretically predicted spectrum with an experimentally obtained one can provide strong evidence for the compound's identity and purity.

Table 2: Predicted Spectroscopic Data (Illustrative based on related compounds)

| Spectroscopic Technique | Predicted Key Signatures |

| ¹H NMR | - Signals in the aromatic region for pyrazole and phenyl protons. - Characteristic splitting for 1,4-disubstituted phenyl ring. - Singlet for the methyl protons of the butanone group. - Multiplets for the methylene protons of the butanone group. |

| ¹³C NMR | - Signal for the carbonyl carbon at a high chemical shift (around 200 ppm). - Signals for aromatic carbons in the downfield region. - Signals for aliphatic carbons in the upfield region. |

| IR Spectroscopy | - Strong C=O stretching band around 1715 cm⁻¹. - Aromatic C-H stretching bands above 3000 cm⁻¹. - Aliphatic C-H stretching bands below 3000 cm⁻¹. - C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. |

Note: The data in this table is illustrative and based on general spectroscopic principles and data for similar functional groups. Accurate predictions require specific theoretical calculations for this compound.

Reactivity and Derivatization of 4 4 1h Pyrazol 1 Yl Phenyl Butan 2 One

Reactions of the Ketone Functionality in 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one

The ketone group in this compound is a site of rich chemical reactivity. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent α-carbons possess acidic protons that can be removed to form enolates.

Nucleophilic addition is a fundamental reaction of the carbonyl group in ketones. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com The nature of the nucleophile determines whether the addition is reversible or irreversible.

Strong nucleophiles, such as those found in organometallic reagents (e.g., Grignard reagents) or hydride reagents, result in irreversible additions. For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would yield a tertiary alcohol. Weaker nucleophiles, such as water, alcohols, and amines, typically undergo reversible addition reactions.

The table below summarizes several key nucleophilic addition reactions applicable to the ketone functionality.

| Nucleophile (Reagent) | Product Type | Specific Product Example from this compound |

| Hydride ion (e.g., NaBH₄) | Secondary Alcohol | 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-ol |

| Organometallic (e.g., CH₃MgBr) | Tertiary Alcohol | 2-Methyl-4-(4-(1H-pyrazol-1-yl)phenyl)butan-2-ol |

| Cyanide ion (e.g., HCN) | Cyanohydrin | 4-(4-(1H-Pyrazol-1-yl)phenyl)-2-cyanobutan-2-ol |

| Amine (e.g., R-NH₂) | Imine (via carbinolamine) | N-Alkyl-4-(4-(1H-pyrazol-1-yl)phenyl)butan-2-imine |

The ketone group can be readily reduced to a secondary alcohol. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, and subsequent protonation yields the corresponding alcohol, 4-(4-(1H-pyrazol-1-yl)phenyl)butan-2-ol.

Conversely, while ketones are generally resistant to oxidation without carbon-carbon bond cleavage, specific reactions like the Baeyer-Villiger oxidation can be employed. This reaction uses a peroxy acid (e.g., m-CPBA) to convert the ketone into an ester. In the case of this compound, two possible ester products could be formed, with the migratory aptitude of the adjacent groups (methyl vs. 2-(4-(1H-pyrazol-1-yl)phenyl)ethyl) determining the major product.

The following table outlines these transformations.

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-ol |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl acetate (B1210297) or Methyl 3-(4-(1H-pyrazol-1-yl)phenyl)propanoate |

The presence of α-hydrogens makes this compound a suitable substrate for condensation reactions. In the presence of a base or acid, it can form an enol or enolate, which can then act as a nucleophile.

One of the most significant condensation reactions is the aldol (B89426) condensation. For example, under basic conditions, this compound can react with an aldehyde, such as benzaldehyde, to form a β-hydroxy ketone. This adduct can subsequently dehydrate to yield an α,β-unsaturated ketone, a class of compounds often referred to as chalcones. researchgate.net

Reaction with primary or secondary amines can lead to the formation of imines and enamines, respectively. These reactions proceed through a carbinolamine intermediate followed by dehydration. researchgate.net

| Reaction Type | Reactant(s) | Conditions | Product Type |

| Aldol Condensation | Aromatic aldehyde (e.g., Benzaldehyde) | Base (e.g., NaOH) or Acid | α,β-Unsaturated Ketone |

| Imine Formation | Primary Amine (R-NH₂) | Acid catalyst | Imine |

| Enamine Formation | Secondary Amine (R₂NH) | Acid catalyst | Enamine |

Transformations Involving the Pyrazole (B372694) Ring of this compound

The pyrazole ring is an aromatic heterocycle, and its reactivity is characteristic of such systems. It can undergo substitution reactions and be functionalized through modern cross-coupling techniques.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution. Due to the electronic nature of the two nitrogen atoms, the C-4 position is the most electron-rich and, therefore, the most common site for electrophilic attack. rrbdavc.orgresearchgate.net Reactions such as nitration, sulfonation, and halogenation are expected to occur selectively at this position. scribd.com The Vilsmeier-Haack reaction, using phosphorus oxychloride and dimethylformamide, provides a direct route to introduce a formyl group at the C-4 position, yielding 4-(4-(4-formyl-1H-pyrazol-1-yl)phenyl)butan-2-one. nih.govresearchgate.net

Nucleophilic aromatic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group and/or strong activation by electron-withdrawing substituents, which are not present in the parent molecule.

The table below details common electrophilic substitution reactions on the pyrazole ring.

| Reaction Type | Reagent(s) | Position of Substitution | Expected Product |

| Nitration | HNO₃ / H₂SO₄ | C-4 | 4-(4-(4-Nitro-1H-pyrazol-1-yl)phenyl)butan-2-one |

| Bromination | Br₂ / Acetic Acid | C-4 | 4-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)butan-2-one |

| Formylation (Vilsmeier-Haack) | POCl₃ / DMF | C-4 | 4-(4-(4-Formyl-1H-pyrazol-1-yl)phenyl)butan-2-one |

| Sulfonation | Fuming H₂SO₄ | C-4 | 1-(4-(2-Oxobutyl)phenyl)-1H-pyrazole-4-sulfonic acid |

Modern synthetic methods allow for the versatile functionalization of the pyrazole ring via metallation and cross-coupling reactions. Direct metallation of the pyrazole ring can be achieved using strong bases like n-butyllithium, typically at the C-5 position, followed by quenching with an electrophile.

More commonly, a halogenated pyrazole derivative, such as 4-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)butan-2-one, serves as a precursor for various palladium-catalyzed cross-coupling reactions. researchgate.net For instance, a Suzuki-Miyaura coupling with an arylboronic acid would introduce a new aryl group at the C-4 position. rsc.org Similarly, Sonogashira coupling with a terminal alkyne can be used to install an alkynyl substituent. researchgate.net These reactions significantly expand the structural diversity of accessible derivatives.

| Reaction Type | Precursor | Coupling Partner (Reagent) | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 4-Bromo-pyrazole derivative | Arylboronic acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-pyrazole derivative |

| Sonogashira Coupling | 4-Bromo-pyrazole derivative | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-pyrazole derivative |

| Heck Coupling | 4-Bromo-pyrazole derivative | Alkene (e.g., Styrene) | Pd catalyst, Base | 4-Alkenyl-pyrazole derivative |

Reactions at the Phenyl Moiety of this compound

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the substituents attached to the ring: the 1H-pyrazol-1-yl group and the butan-2-one side chain. The pyrazol-1-yl group, being a nitrogen-containing heterocycle, generally acts as an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the butan-2-one group, connected via an alkyl spacer, exerts a weak deactivating inductive effect. The directing influence of the pyrazol-1-yl substituent is dominant, thus dictating the position of substitution.

Aromatic Substitution Patterns

Electrophilic aromatic substitution reactions introduce a functional group onto the phenyl ring by replacing a hydrogen atom. Given that the para position relative to the pyrazol-1-yl group is already occupied by the butan-2-one side chain, substitutions are expected to occur predominantly at the ortho positions (C-3 and C-5 of the phenyl ring).

Common electrophilic aromatic substitution reactions applicable to this moiety include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring. The electrophile in this reaction is the nitronium ion (NO₂⁺). pressbooks.pub

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is typically achieved using a halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or FeCl₃. pressbooks.pub

Sulfonation: Treatment with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) results in the introduction of a sulfonic acid group (-SO₃H). This reaction is notably reversible. pressbooks.pubyoutube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. This would yield a di-ketone derivative.

Friedel-Crafts Alkylation: An alkyl group can be introduced using an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to side reactions like polyalkylation and carbocation rearrangements.

The expected outcomes of these reactions are summarized in the table below.

| Reaction Type | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-(1H-pyrazol-1-yl)phenyl)butan-2-one |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)butan-2-one |

| Chlorination | Cl₂, FeCl₃ | 4-(3-Chloro-4-(1H-pyrazol-1-yl)phenyl)butan-2-one |

| Sulfonation | SO₃, H₂SO₄ | 2-(4-(1H-Pyrazol-1-yl)phenyl)-4-oxopentan-2-yl)benzenesulfonic acid |

| Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-(4-oxobutan-2-yl)phenyl)-1H-pyrazole |

Functional Group Interconversions

Once a functional group has been introduced onto the phenyl moiety via aromatic substitution, it can be converted into other functional groups, further diversifying the molecular structure. A key example is the reduction of a nitro group, introduced via nitration, to an amino group (-NH₂). pressbooks.pub This transformation is commonly achieved using reagents such as tin (Sn), iron (Fe), or tin(II) chloride (SnCl₂) in the presence of an acid. pressbooks.pub

The resulting amino group is highly versatile. It can undergo diazotization when treated with nitrous acid (HONO) to form a diazonium salt. This intermediate is a valuable precursor for introducing a wide range of substituents onto the aromatic ring through reactions like the Sandmeyer reaction (to introduce -Cl, -Br, -CN) or the Schiemann reaction (to introduce -F). It can also be converted to a hydroxyl group (-OH) by heating in water. These interconversions significantly expand the synthetic possibilities starting from the basic this compound scaffold.

Synthetic Utility of this compound as a Building Block

The structure of this compound, featuring a reactive ketone, a stable pyrazole ring, and a modifiable phenyl group, makes it a valuable building block in organic synthesis. nih.govresearchgate.net It serves as a versatile scaffold for constructing a wide array of more complex molecules, including novel heterocyclic systems and intricate organic architectures relevant to medicinal chemistry and materials science. nih.govmdpi.com

Synthesis of Novel Heterocyclic Systems

The ketone functional group in the butan-2-one side chain is the primary site for constructing new heterocyclic rings. Through condensation and cyclization reactions, this ketone can be elaborated into various five- and six-membered heterocycles.

One common strategy involves the Claisen-Schmidt condensation of the ketone with an aromatic aldehyde to form a chalcone-like intermediate. These α,β-unsaturated ketones are exceptionally versatile synthons for synthesizing nitrogen-containing heterocycles. nih.govnih.govresearchgate.net For instance, reaction of the chalcone (B49325) intermediate with hydrazine (B178648) or its derivatives can yield pyrazolines.

Other important transformations include:

Reaction with Hydrazines: Direct condensation of this compound with hydrazine can lead to the formation of pyridazine (B1198779) derivatives.

Gewald Reaction: Reaction with a cyano-activated methylene (B1212753) compound (e.g., malononitrile) and elemental sulfur can produce substituted aminothiophenes.

Hantzsch Dihydropyridine (B1217469) Synthesis: Condensation with an aldehyde and a β-ketoester in the presence of ammonia (B1221849) can afford dihydropyridine derivatives.

The table below illustrates the potential for generating diverse heterocyclic systems from this building block.

| Reactant(s) | Reaction Type | Resulting Heterocyclic System |

| Hydrazine Hydrate | Condensation/Cyclization | Pyrazoline / Pyrazole |

| Hydroxylamine | Condensation/Cyclization | Isoxazole / Isoxazoline |

| Urea (B33335) / Thiourea | Condensation/Cyclization | Pyrimidine (B1678525) / Thiopyrimidine |

| Guanidine | Condensation/Cyclization | Aminopyrimidine |

| Malononitrile | Knoevenagel Condensation | Pyran / Pyridine derivatives |

Access to Complex Organic Architectures

Beyond the synthesis of single heterocyclic rings, this compound provides access to more complex and fused molecular architectures. The pyrazole nucleus itself is a privileged scaffold in medicinal chemistry. mdpi.com By using the reactivity of the ketone and the phenyl ring, chemists can append additional rings and functional groups to build elaborate structures.

For example, the ketone can be used as a handle to initiate multi-step sequences. An aldol reaction can extend the carbon chain, which can then be subjected to further cyclizations. Functional groups introduced onto the phenyl ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This allows for the coupling of the pyrazole-phenyl-butanone scaffold to other aromatic or heterocyclic fragments, leading to the assembly of large, conjugated systems or polycyclic compounds. Such strategies are crucial in the development of new pharmaceutical agents and functional organic materials. jst.go.jp

Mechanistic Studies of Key Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. The key reactive sites are the aromatic phenyl ring and the carbonyl group of the butanone chain.

The mechanism for electrophilic aromatic substitution on the phenyl ring proceeds via a two-step addition-elimination pathway. pressbooks.pubyoutube.com In the first step, the π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring, with resonance structures placing the charge at positions ortho and para to where the electrophile attacked. The pyrazol-1-yl substituent helps to stabilize the positive charge in the intermediate when substitution occurs at the ortho positions, thus directing the reaction to these sites. In the second step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

Reactions at the carbonyl carbon typically involve nucleophilic addition. For example, in the formation of pyrimidine derivatives, the reaction of an enaminone (derived from the starting ketone) with urea involves the initial nucleophilic attack of the urea's amino group on the activated double bond of the enaminone. mdpi.com This is followed by an intramolecular cyclization where the second amino group of the urea attacks the carbonyl carbon. The final step is a dehydration (loss of a water molecule) to yield the aromatic pyrimidine ring. mdpi.com

Another mechanistically significant reaction is the Claisen-Schmidt condensation, which is used to form chalcone intermediates. nih.govnih.gov This reaction is typically base-catalyzed. A base abstracts an α-proton from the ketone (this compound) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting alkoxide intermediate is protonated by the solvent to give a β-hydroxy ketone, which then readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone) product.

Potential Research Applications and Future Directions for 4 4 1h Pyrazol 1 Yl Phenyl Butan 2 One

Role of 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one in Materials Science Research

The unique combination of a rigid aromatic system (pyrazole and phenyl rings) and a flexible aliphatic chain (butanone) makes this compound an intriguing candidate for materials science applications. The pyrazole (B372694) moiety, in particular, is a versatile building block known for its coordination capabilities and electronic properties.

Exploration in Functional Materials and Polymers

The pyrazole nucleus is a key structural unit in a range of compounds with diverse chemical applications. nih.gov Pyrazoline-based materials, which are structurally related to pyrazoles, have garnered significant attention for their use in optoelectronics. researchgate.net These materials exhibit excellent luminescent properties, and the nitrogen atoms in the heterocyclic ring facilitate electron transfer. researchgate.net The extended conjugation provided by the aromatic systems in such molecules results in bright luminescence. researchgate.net

Given these precedents, the 4-(4-(1H-pyrazol-1-yl)phenyl) moiety in the target compound could be incorporated into larger polymeric structures or used as a functional dopant. The butanone group offers a reactive handle for polymerization reactions, potentially leading to the development of new functional polymers with tailored electronic and photophysical properties.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics Research

The field of organic electronics heavily relies on molecules with specific electronic and photophysical properties. Pyrazole and its derivatives have been explored as components in materials for Organic Light-Emitting Diodes (OLEDs). For instance, pyrazoline-based materials have been investigated for optoelectronic applications due to their excellent luminescent properties and their ability to provide optimal HOMO and LUMO energy levels. researchgate.net The nitrogen groups within the pyrazoline ring aid in electron transfer, which is a crucial process in OLEDs. researchgate.net

Furthermore, platinum(II) complexes featuring pyrazole-based ligands have been synthesized and shown to exhibit green fluorescence, indicating their potential as phosphorescent emitters in OLEDs. mdpi.com The structural features of this compound, specifically the pyrazole-phenyl fragment, make it a plausible candidate for similar roles. It could potentially serve as a host material in an emissive layer or, more likely, as a ligand for creating new phosphorescent metal complexes for OLED applications. The butanone chain could be modified to fine-tune solubility and film-forming properties, which are critical for device fabrication.

| Device/System | Relevant Structural Motif | Observed Property/Application | Potential Role for this compound |

| OLEDs | Pyrazoline Derivatives | Excellent luminescence, electron transport. researchgate.net | Host material or precursor for emissive dopants. |

| Phosphorescent Emitters | Pyrazole-based Platinum(II) Complex | Green fluorescence. mdpi.com | Ligand for creating new phosphorescent metal complexes. |

Ligand Design for Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, with applications in gas storage, separation, and catalysis. digitellinc.com The design of the organic ligand is a critical feature in tailoring the properties of MOFs. digitellinc.com Pyrazole-based ligands are particularly attractive for MOF synthesis due to the ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions. digitellinc.comresearchgate.netnih.gov

The compound this compound contains a pyrazole group that can act as a coordination site for metal centers. digitellinc.com While the molecule itself is monodentate in terms of its pyrazole linker, it could be chemically modified to create multitopic ligands necessary for building robust 3D frameworks. For example, the butanone group or the phenyl ring could be functionalized with additional coordinating groups like carboxylates. The presence of the phenyl and butanone moieties could also influence the pore environment of the resulting MOF, potentially imbuing it with specific functionalities for targeted applications in sensing or heterogeneous catalysis. digitellinc.com

Exploration of this compound in Catalysis Research

The structural elements of this compound also suggest its potential utility in the field of catalysis, both as a ligand for metal-based catalysts and potentially in organocatalysis.

Ligand Design for Homogeneous and Heterogeneous Catalysis

Protic pyrazoles (those with an N-H bond) are versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov The pyrazole ring can be deprotonated to form a pyrazolate anion, which can bridge multiple metal centers or act as a strong donor ligand. nih.gov This amphiprotic character allows for the creation of metal-ligand cooperative catalysts. nih.gov

The 1H-pyrazole group in this compound makes it a suitable candidate for a ligand in coordination chemistry and catalysis. nih.gov By coordinating to a transition metal, it could form complexes active in various catalytic transformations. The phenylbutan-2-one substituent provides steric bulk and electronic influence that can be used to tune the reactivity and selectivity of the metal center. Furthermore, pyrazole-based ligands have been successfully incorporated into pincer-type frameworks, which are known to form highly stable and active catalysts. nih.gov The core structure of the title compound could serve as a starting point for the synthesis of such advanced ligand systems.

| Catalyst System Type | Key Structural Feature | Catalytic Relevance | Potential Application of this compound |

| Protic Pyrazole Complexes | N-H group on pyrazole | Proton-responsive, metal-ligand cooperativity. nih.gov | Ligand for homogeneous catalysts. |

| Pincer-type Complexes | Rigid ligand framework with pyrazole arms | High stability and activity. nih.gov | Synthetic precursor for pincer ligands. |

| Heterogeneous Catalysis | Pyrazole-based MOFs | Active sites within a porous framework. digitellinc.com | Precursor for MOF-based catalysts. |

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The functional groups present in this compound—namely the ketone and the acidic N-H of the pyrazole—suggest hypothetical applications in this area. Multi-component reactions involving pyrazole derivatives are often catalyzed by organocatalysts like L-proline. nih.govsemanticscholar.orgfrontiersin.org

While this demonstrates pyrazoles as substrates, the functional groups of the title compound itself could be explored for catalytic activity. The ketone moiety could potentially participate in enamine or enolate-based catalysis if reacted with a suitable amine co-catalyst. Concurrently, the pyrazole N-H group could act as a hydrogen-bond donor, activating electrophiles and directing the stereochemical outcome of a reaction. This dual-functionality presents a plausible, albeit unexplored, avenue for designing new organocatalysts based on the this compound scaffold.

Advanced Analytical Methodologies for this compound Research

The precise characterization and quantification of this compound are essential for rigorous scientific inquiry. A suite of advanced analytical techniques is employed to ascertain the purity, isomeric composition, and concentration of this compound in various research contexts.

Chromatographic Separation Techniques for Purity and Isomer Analysis (e.g., HPLC, GC)

Chromatographic methods are instrumental in the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of non-volatile compounds. For this compound, reversed-phase HPLC is often the method of choice. This involves a nonpolar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and any impurities between these two phases. Detection is commonly achieved with a UV detector, leveraging the UV absorbance of the phenyl and pyrazole rings. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound can be effectively analyzed by GC. The compound is vaporized and passed through a column, with separation based on boiling point and interactions with the stationary phase. Flame ionization detection (FID) or mass spectrometry (MS) can be used for detection, with GC-MS providing both identification and structural information.

Table 1: Comparison of Chromatographic Techniques

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Typical Analytes | Non-volatile, thermally sensitive compounds. | Volatile, thermally stable compounds. |

| Common Detectors | UV-Vis, Mass Spectrometry (LC-MS). | Flame Ionization (FID), Mass Spectrometry (GC-MS). |

| Key Advantages | High resolution, wide applicability. | High efficiency, excellent for volatile compounds. |

Spectroscopic Quantification Methods for Research Samples (e.g., UV-Vis, Fluorescence)

Spectroscopic methods provide rapid and sensitive means for quantifying this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique relies on the absorption of UV-Vis light by the molecule's chromophores (the phenyl and pyrazole rings). researchgate.net The absorbance at a specific wavelength is directly proportional to the compound's concentration, as described by the Beer-Lambert law. This method is straightforward and effective for concentration determination in solutions. researchgate.net

Fluorescence Spectroscopy: If this compound exhibits fluorescence, this technique offers high sensitivity and selectivity for its quantification. researchgate.net The intensity of emitted light upon excitation is proportional to the analyte's concentration. The resulting complex from the addition of a metal ion to a pyrazole-based probe can act as an "on-off" fluorescence chemosensor. rsc.org

Coordination Chemistry of this compound as a Ligand

The nitrogen atoms in the pyrazole ring of this compound possess lone pairs of electrons, enabling the molecule to function as a ligand in coordination chemistry. researchgate.netresearchgate.net Pyrazole-based ligands are known to form a variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries. researchgate.net These ligands can coordinate with a metal to generate complexes. researchgate.net

The pyrazole moiety can act as a monodentate or bidentate ligand, binding to a metal center through one or both of its nitrogen atoms. researchgate.net The formation of coordination complexes with metals such as copper, nickel, and cobalt can lead to compounds with interesting structural topologies and potential applications in catalysis and materials science. mdpi.com The specific coordination mode and the resulting complex's properties are influenced by both the ligand's structure and the nature of the metal ion. researchgate.netresearchgate.net

Future Research Perspectives on this compound and its Derivatives

The unique chemical structure of this compound presents numerous opportunities for future research and development across various scientific disciplines.

Medicinal Chemistry: Pyrazole derivatives have a broad spectrum of pharmacological activities and have been extensively explored for designing potent and selective anticancer agents. nih.gov Future research will likely focus on optimizing the pyrazole core to improve binding affinity and selectivity against critical anticancer targets. nih.gov The development of new pyrazole derivatives could lead to novel therapeutic agents for a range of diseases. nih.govias.ac.in

Agrochemicals: Pyrazole derivatives are instrumental in driving innovation in the agrochemical sector. nbinno.com Continued exploration of these compounds could lead to the development of new herbicides and fungicides with improved efficacy and environmental profiles. nbinno.com

Materials Science: The coordination chemistry of pyrazole-based ligands is a burgeoning field. researchgate.netmdpi.com Future work could focus on the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers using this compound as a building block. These materials have potential applications in catalysis, gas storage, and separation.

Chemosensors: Pyrazole derivatives have shown promise as fluorescent chemosensors for the detection of various ions. rsc.org Further research in this area could lead to the development of highly sensitive and selective sensors for environmental monitoring and biological imaging. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Copper |

| Nickel |

Conclusion

Summary of Key Research Findings and Methodologies for 4-(4-(1H-Pyrazol-1-yl)phenyl)butan-2-one

Characterization of such a compound would typically involve a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

Infrared (IR) Spectroscopy: To identify functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Single-Crystal X-ray Diffraction: To establish the precise three-dimensional arrangement of atoms in a crystalline state.

Without specific studies, any discussion of research findings remains speculative and would be based on the general properties of the pyrazole (B372694) chemical class.

Broader Implications of Research on this compound for Organic Chemistry and Related Fields

While research on this compound itself is sparse, the study of pyrazole derivatives has significant implications for several scientific fields. Pyrazoles are a cornerstone in medicinal chemistry and drug discovery due to their wide range of biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov The pyrazole scaffold is a key component in several approved drugs. nih.gov

In the field of organic chemistry, the synthesis of novel pyrazole derivatives contributes to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms. nih.govnih.gov These compounds also find applications in materials science as fluorescent probes and in agrochemicals. aabu.edu.jo Therefore, research into any novel pyrazole derivative like this compound could potentially uncover new therapeutic agents, functional materials, or valuable synthetic intermediates.

Unanswered Questions and Future Research Avenues for this compound

The absence of dedicated research on this compound leaves a multitude of unanswered questions and opens up several avenues for future investigation.